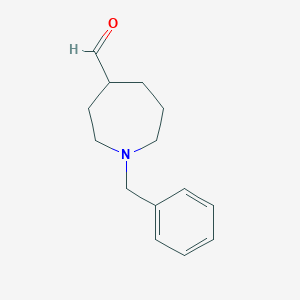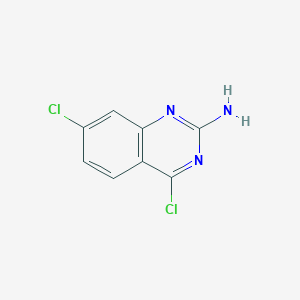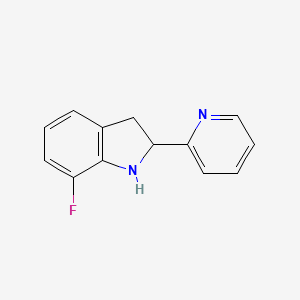![molecular formula C12H12N2O2 B15068392 N-Methyl-2-[(quinolin-8-yl)oxy]acetamide CAS No. 88349-75-1](/img/structure/B15068392.png)
N-Methyl-2-[(quinolin-8-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 8-hydroxyquinoline with N-methylacetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, catalysts, and materials with specific properties.
作用机制
The mechanism of action of N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase, resulting in bacterial cell death.
相似化合物的比较
Similar Compounds
Quinoline: A basic structure similar to N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE but lacks the N-methyl and acetamide groups.
8-Hydroxyquinoline: A precursor in the synthesis of N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE, known for its antimicrobial properties.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Uniqueness
N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE is unique due to its specific functional groups that confer distinct chemical and biological properties. Its N-methyl and acetamide groups enhance its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
88349-75-1 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
N-methyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C12H12N2O2/c1-13-11(15)8-16-10-6-2-4-9-5-3-7-14-12(9)10/h2-7H,8H2,1H3,(H,13,15) |
InChI 键 |
HPOIROONTQVVQB-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)COC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


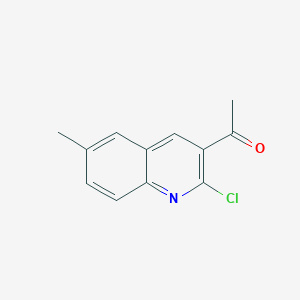

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
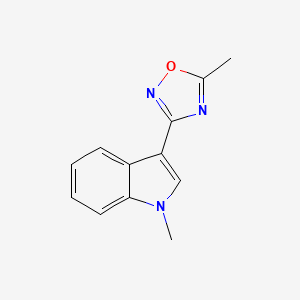
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)
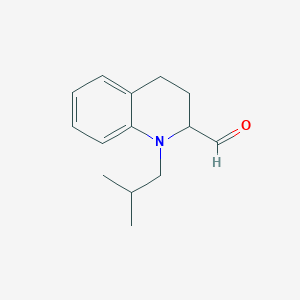

![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)
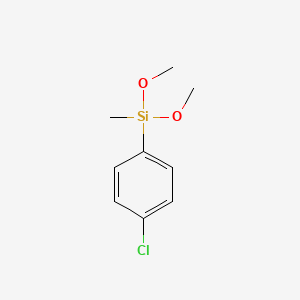
![N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine](/img/structure/B15068360.png)
